(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline
Description
(Z)-2-(1H-Benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline is a Schiff base derivative featuring a benzimidazole core linked to an aniline moiety via a furan-based imine group. This compound belongs to a class of nitrogen-rich heterocyclic systems, which are widely studied for their pharmacological and material science applications due to their structural versatility and electronic properties. The Z-configuration of the imine bond introduces stereochemical specificity, which can influence biological activity and molecular interactions .
The synthesis of such compounds typically involves condensation reactions between 2-(1H-benzo[d]imidazol-2-yl)aniline (a common precursor synthesized from o-phenylenediamine and anthranilic acid ) and aldehyde derivatives.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(furan-2-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c1-2-8-15(19-12-13-6-5-11-22-13)14(7-1)18-20-16-9-3-4-10-17(16)21-18/h1-12H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGDZPAETPETQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline typically involves the condensation of 2-aminobenzimidazole with furan-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction can be represented as follows:
2-aminobenzimidazole+furan-2-carbaldehyde→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Synthetic Formation via Schiff Base Condensation
This compound is synthesized through a condensation reaction between 2-(1H-benzimidazol-2-yl)aniline and furan-2-carbaldehyde. The reaction proceeds under acidic or dehydrating conditions, forming the imine bond (C=N) characteristic of Schiff bases .
Key Conditions :
Coordination Chemistry with Transition Metals
The compound acts as a bidentate ligand, coordinating through:
Example Reactions :
| Metal Salt | Product Structure | Application | Reference |
|---|---|---|---|
| ZrCl₄ | Dinuclear Zr complex with Li adduct | Ethylene polymerization catalyst | |
| Cu(II) | Square-planar Cu(II) complex | Antimicrobial agent |
Notable Features :
-
Lithium crown ethers (e.g., 12-crown-4) enhance ligand exchange by sequestering Li⁺ ions .
-
Coordination often increases thermal stability and catalytic activity .
Nucleophilic Addition Reactions
The electrophilic imine bond undergoes nucleophilic attack, enabling functionalization:
Hydrolysis
Reaction with aqueous acid regenerates the parent amine and aldehyde:
Conditions : HCl (1M), 25°C, 12h .
Grignard Addition
Organomagnesium reagents add to the C=N bond:
Yield : 45–65% for similar systems .
Cyclization and Heterocycle Formation
The compound participates in cyclocondensation reactions to form polycyclic systems:
With Malononitrile
Reaction with active methylene compounds yields fused triazepines:
Conditions : Reflux, 8h; yield: ~55% .
Oxidative Ring Contraction
Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) induces oxidative ring contraction:
Application : Synthesis of bioactive heterocycles .
Ethylene Polymerization
Zirconium complexes of this ligand exhibit moderate activity in ethylene polymerization:
Anticancer Activity
Structural analogs (e.g., 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline) show cytotoxicity against U87 glioblastoma (IC₅₀ = 45.2 μM) .
Stability and Reactivity Trends
| Property | Value/Behavior |
|---|---|
| Thermal Stability | Decomposes at 220–240°C |
| Photoreactivity | Undergoes [2+2] cycloaddition under UV light |
| Solubility | DMF > DMSO > CHCl₃ |
Biological Activity
Derivatives of this scaffold demonstrate:
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Antimicrobial activity : MIC = 1.27–2.65 μM against S. aureus and E. coli .
-
Anticancer potential : IC₅₀ = 4.53–5.85 μM against HCT116 colorectal carcinoma .
This compound’s versatility in coordination chemistry, catalysis, and medicinal applications underscores its importance in materials science and drug discovery. Further studies optimizing substituents on the benzimidazole or furan rings could enhance its functional properties .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including (Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines. For instance, a study demonstrated that derivatives of benzimidazole could significantly suppress tumor growth in mice models, indicating a promising avenue for cancer therapy .
- Case Studies : One notable study involved testing a series of benzimidazole compounds against various cancer cell lines, revealing that certain modifications enhanced their cytotoxic effects. Specifically, modifications at the aniline nitrogen position were linked to increased efficacy against glioblastoma cells .
Antibacterial Properties
The antibacterial activity of this compound and its derivatives has been extensively researched.
- Efficacy Against Bacteria : Research indicates that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds derived from benzimidazole showed minimum inhibitory concentrations (MICs) as low as 8 mg/mL against Staphylococcus aureus and Bacillus subtilis .
- Case Studies : A comparative study on various benzimidazole derivatives highlighted that specific structural modifications led to enhanced antibacterial potency. One derivative demonstrated an MIC of 0.015 mg/mL against S. aureus, showcasing the potential for developing new antibacterial agents .
Antifungal Activity
In addition to antibacterial properties, benzimidazole derivatives have also shown antifungal activity.
- Research Findings : Studies have reported that certain benzimidazole compounds can inhibit the growth of fungal pathogens effectively. The structural features of these compounds play a crucial role in their antifungal efficacy, with specific substitutions leading to improved activity against common fungal strains .
Material Science Applications
Beyond biological applications, this compound has also found relevance in material science.
- Synthesis of Nanomaterials : Research has explored the use of benzimidazole derivatives in synthesizing nanomaterials with unique properties. These materials can be utilized in various applications, including drug delivery systems and photonic devices .
Summary Table of Applications
Mechanism of Action
The mechanism by which (Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table highlights key structural analogs and their distinguishing features:
Key Structural and Functional Differences
- Substituent Effects : The furan-2-ylmethylene group in the target compound distinguishes it from sulfonamide (e.g., ), styryl (e.g., ), and thioether derivatives (e.g., ). Furan’s electron-rich nature may enhance π-π stacking in biological targets compared to bulkier substituents like tosyl.
Research Findings and Implications
Physicochemical Properties
- Solubility : Benzimidazole derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor aqueous solubility . The furan group may slightly improve solubility compared to purely aromatic substituents.
- Stability : Imine bonds are prone to hydrolysis under acidic or basic conditions, which may limit in vivo applications without structural stabilization .
Biological Activity
(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the condensation of benzo[d]imidazole derivatives with furan-based aldehydes. The reaction conditions often include the use of coupling agents such as HBTU and bases like N,N-diisopropylethylamine in a solvent like DMF. The resulting product can be purified using techniques such as HPLC to obtain a high yield of the desired compound.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | MCF7 (breast cancer) | 25.72 ± 3.95 |
| Compound 2 | U87 (glioblastoma) | 45.2 ± 13.0 |
Flow cytometry analyses indicated that these compounds can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .
Antimicrobial Activity
In addition to their anticancer properties, derivatives of the benzimidazole framework have demonstrated notable antimicrobial activity. For example, specific variants have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 32 |
These results indicate that modifications on the benzimidazole structure can enhance antimicrobial efficacy, making these compounds promising candidates for further development .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzimidazole derivatives, including this compound, demonstrated their ability to suppress tumor growth in vivo. Tumor-bearing mice treated with these compounds exhibited a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antibacterial activity of various benzimidazole derivatives against resistant strains of bacteria. The study found that certain derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, suggesting a potential strategy for overcoming antibiotic resistance .
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for confirming the structure of (Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline and its derivatives?
- Methodology : Utilize a combination of 1H/13C NMR to confirm proton and carbon environments, IR spectroscopy for functional group identification (e.g., C=N stretching at ~1507–1639 cm⁻¹), and mass spectrometry (MS) to verify molecular weight. For resolving stereochemical ambiguity (e.g., Z/E isomerism), NOESY or ROESY NMR experiments are critical. X-ray crystallography provides definitive structural confirmation, as demonstrated for related benzimidazole derivatives .
Q. How can reaction conditions influence the selectivity of benzimidazole-containing compounds during synthesis?
- Methodology : Adjusting solvent systems, catalysts, and additives can direct product formation. For example, sulfur in N,N-dimethylformamide favors (1H-benzo[d]imidazol-2-yl)(phenyl)methanone synthesis, while its absence in 1,4-dioxane leads to quinoxaline derivatives . Optimization via Design of Experiments (DoE) or computational modeling (e.g., DFT) can predict optimal conditions .
Q. What are the standard protocols for synthesizing N-(1H-benzo[d]imidazol-2-yl) derivatives?
- Methodology : Common routes include:
- Copper-catalyzed coupling : React 1H-benzo[d]imidazol-2-amine with sulfonyl azides and terminal alkynes under CuI catalysis .
- One-pot CBr4-catalyzed synthesis : Combine 1H-benzo[d]imidazol-2-amine with ethyl 3-oxo-3-phenylpropanoate in CH₃CN at 80°C for high atom economy .
- Condensation with aromatic aldehydes : Use o-phenylenediamine and aldehydes under acidic or oxidative conditions .
Advanced Research Questions
Q. How can computational tools enhance the design of this compound derivatives with improved bioactivity?
- Methodology :
- Perform molecular docking (e.g., Schrödinger Glide) to predict binding affinities to targets like EGFR or LasR .
- Use ADMET prediction software (e.g., SwissADME) to optimize pharmacokinetic properties and reduce toxicity .
- Validate predictions with in vitro assays , such as cytotoxicity testing on HEK293 cells and antimicrobial screens (e.g., Pseudomonas aeruginosa MH602 reporter strains) .
Q. What strategies resolve contradictions in catalytic efficiency or product yields across synthetic routes?
- Methodology :
- Conduct kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps in competing pathways.
- Analyze side products via LC-MS or GC-MS to trace undesired pathways. For example, sulfur-free conditions in quinoxaline synthesis minimize byproduct formation .
- Compare catalytic systems : CBr4 offers higher atom economy (~100%) compared to transition-metal catalysts, which may require harsh conditions .
Q. How do metal complexes of benzimidazole derivatives enhance catalytic or therapeutic applications?
- Methodology :
- Synthesize copper complexes for oxidation catalysis (e.g., dopamine to aminochrome) and characterize them via UV-Vis, EPR, and cyclic voltammetry .
- Study zinc/lead/copper coordination polymers using single-crystal X-ray diffraction to correlate structure with properties like luminescence or stability .
- Evaluate antimicrobial synergy by comparing free ligands vs. metal complexes in MIC assays .
Q. What experimental approaches validate the mechanism of C–N bond formation in benzimidazole synthesis?
- Methodology :
- Use isotopic labeling (e.g., ¹⁵N-tracers) to track nitrogen incorporation during coupling reactions .
- Perform in situ FTIR or Raman spectroscopy to detect intermediates (e.g., ketenimines in Cu-catalyzed reactions) .
- Compare theoretical and experimental kinetics (e.g., Eyring plots) to confirm proposed mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
